(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone
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Description
(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C29H32N6O2S and its molecular weight is 528.68. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Biochemical Pathways
The alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs), and to date, the three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Like the other ARs, α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
In silico docking and molecular dynamics simulations, binding data together with adme calculations identified promising lead compounds among structurally similar compounds .
Result of Action
It is known that activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidin-6-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O2S/c1-21-25-27(34-16-12-33(13-17-34)23-8-10-24(37-2)11-9-23)30-20-31-28(25)38-26(21)29(36)35-18-14-32(15-19-35)22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOSIPTLBLVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=C(C=C4)OC)C(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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